3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)acrylic acid
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Overview
Description
3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)acrylic acid is a heterocyclic compound that features an imidazo[2,1-b]thiazole core with a methoxyphenyl substituent and an acrylic acid moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)acrylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminobenzothiazole with appropriate aldehydes under acidic conditions to form the imidazo[2,1-b]thiazole core. Subsequent functionalization with 4-methoxyphenyl and acrylic acid groups is achieved through various organic transformations, including nucleophilic substitution and esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of green solvents can be employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the imidazo[2,1-b]thiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound can form stable complexes with its targets, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Benzothiazole derivatives: Similar in structure but with a benzene ring fused to the thiazole, these compounds also exhibit diverse biological activities.
Uniqueness
3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)acrylic acid is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the methoxyphenyl group and the acrylic acid moiety enhances its potential as a therapeutic agent, making it a valuable compound for further research and development .
Biological Activity
3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)acrylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, antioxidant, and anticancer research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed findings from various studies.
Chemical Structure and Properties
The compound features an imidazo[2,1-b]thiazole core substituted with a methoxyphenyl group and an acrylic acid moiety. Its unique structure contributes to its diverse biological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazo[2,1-b]thiazole exhibit significant antimicrobial properties. For instance, a study highlighted the antibacterial activity of thiazole derivatives against various pathogens:
Compound | Inhibition Zone (mm) | Target Pathogen |
---|---|---|
3a | 28 | Staphylococcus aureus |
3b | 25 | E. coli |
6d | 21 | Candida albicans |
The compound 3a showed the highest activity against Staphylococcus aureus with an inhibition zone of 28 mm, while other derivatives also exhibited promising antibacterial effects against E. coli and Candida albicans .
Antioxidant Activity
Antioxidant assays have indicated that compounds containing the imidazo[2,1-b]thiazole scaffold possess substantial antioxidant capabilities. The following table summarizes the antioxidant activities measured in terms of µg AAE/g dry sample:
Compound | Antioxidant Activity (µg AAE/g) |
---|---|
3a | 1962.48 |
6d | 2007.67 |
8a | 1654.76 |
These values suggest that compounds like 6d exhibit superior antioxidant properties compared to others in the series .
Anticancer Potential
The anticancer effects of imidazo[2,1-b]thiazole derivatives have been explored in several studies. For example, a patent described the synthesis of novel imidazothiazole-chalcone hybrids that demonstrated significant cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for selected compounds were reported as follows:
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Compound A | 0.52 | MCF-7 (breast cancer) |
Compound B | 1.05 | HeLa (cervical cancer) |
These results indicate that certain derivatives can effectively inhibit cancer cell proliferation at low concentrations .
The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular targets. For instance, some studies suggest that imidazo[2,1-b]thiazole derivatives act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes for bacterial survival and cancer cell proliferation .
Case Studies
One notable case study involved the evaluation of a series of thiazole derivatives for their antimicrobial and anticancer activities. The researchers conducted in vitro assays to determine the minimum inhibitory concentrations (MICs) and found that certain derivatives exhibited potent activity against resistant strains of bacteria and various cancer cell lines .
Properties
IUPAC Name |
(E)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-20-11-4-2-10(3-5-11)14-12(6-7-13(18)19)17-8-9-21-15(17)16-14/h2-9H,1H3,(H,18,19)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNJHBRRZFAWIY-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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